molecular formula C9H10N4 B13323694 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline

Katalognummer: B13323694
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: VZKNZFAUSTVDPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group at the 4-position and an aniline group at the 4-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens, acetic acid.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, triazole derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline can be compared with other similar compounds, such as:

    4-(1H-1,2,4-Triazol-1-yl)aniline: Another triazole derivative with similar biological activities but different substitution patterns.

    4-(1H-1,2,3-Triazol-1-yl)aniline: A closely related compound with a different substitution pattern on the triazole ring.

    4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline:

Eigenschaften

Molekularformel

C9H10N4

Molekulargewicht

174.20 g/mol

IUPAC-Name

4-(5-methyl-2H-triazol-4-yl)aniline

InChI

InChI=1S/C9H10N4/c1-6-9(12-13-11-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13)

InChI-Schlüssel

VZKNZFAUSTVDPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NNN=C1C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.